2,2'-Disulfanediylbis[4,6-bis(2-phenylpropan-2-yl)phenol]
Description
2,2'-Disulfanediylbis[4,6-bis(2-phenylpropan-2-yl)phenol] is a sulfur-containing bisphenol derivative characterized by a disulfide (S–S) bridge linking two phenolic rings. Each phenolic ring is substituted with bulky 2-phenylpropan-2-yl groups at the 4- and 6-positions. This structure confers unique steric and electronic properties, making it relevant in materials science, particularly as a stabilizer or antioxidant in polymers. Its trans configuration about the S–S bond and the dihedral angle between aromatic rings (88.7°) influence its crystallinity and intermolecular interactions .
Properties
CAS No. |
921201-48-1 |
|---|---|
Molecular Formula |
C48H50O2S2 |
Molecular Weight |
723.0 g/mol |
IUPAC Name |
2-[[2-hydroxy-3,5-bis(2-phenylpropan-2-yl)phenyl]disulfanyl]-4,6-bis(2-phenylpropan-2-yl)phenol |
InChI |
InChI=1S/C48H50O2S2/c1-45(2,33-21-13-9-14-22-33)37-29-39(47(5,6)35-25-17-11-18-26-35)43(49)41(31-37)51-52-42-32-38(46(3,4)34-23-15-10-16-24-34)30-40(44(42)50)48(7,8)36-27-19-12-20-28-36/h9-32,49-50H,1-8H3 |
InChI Key |
NVGAIJWOJPUFAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C(=C2)SSC3=CC(=CC(=C3O)C(C)(C)C4=CC=CC=C4)C(C)(C)C5=CC=CC=C5)O)C(C)(C)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Disulfanediylbis[4,6-bis(2-phenylpropan-2-yl)phenol] typically involves the reaction of 4,6-bis(2-phenylpropan-2-yl)phenol with a disulfide reagent under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2,2’-Disulfanediylbis[4,6-bis(2-phenylpropan-2-yl)phenol] can undergo various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be used under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Materials Science
The compound has been investigated for its use in the development of advanced materials, particularly in polymer science. Its phenolic structure can contribute to enhanced thermal stability and mechanical properties when incorporated into polymer matrices.
| Property | Description |
|---|---|
| Thermal Stability | High thermal resistance due to phenolic groups |
| Mechanical Strength | Improved strength when used as an additive |
Pharmaceutical Applications
Research indicates that 2,2'-Disulfanediylbis[4,6-bis(2-phenylpropan-2-yl)phenol] may have potential as an antioxidant and anti-inflammatory agent. Its ability to scavenge free radicals can be beneficial in therapeutic formulations aimed at reducing oxidative stress.
Case Study: Antioxidant Activity
A study demonstrated that compounds with similar structures exhibited significant antioxidant effects in vitro. The mechanism involves the donation of hydrogen atoms to free radicals, thereby neutralizing them and preventing cellular damage .
Environmental Chemistry
This compound has potential applications in environmental remediation processes. Its ability to form complexes with heavy metals can be utilized for the removal of pollutants from water sources.
| Application | Description |
|---|---|
| Heavy Metal Removal | Forms stable complexes with metals like lead and cadmium |
| Wastewater Treatment | Effective in reducing toxicity levels in contaminated water |
Mechanism of Action
The mechanism of action of 2,2’-Disulfanediylbis[4,6-bis(2-phenylpropan-2-yl)phenol] involves its ability to interact with disulfide bonds in proteins and other molecules. The compound can break or form disulfide bonds, thereby altering the structure and function of the target molecules. This interaction is mediated through the thiol-disulfide exchange reaction, which is a key pathway in redox biology.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound is compared to analogs with similar substitution patterns or bridging groups. Key differences include:
Table 1: Structural Comparison of Selected Compounds
Key Research Findings
Steric and Electronic Effects: The 2-phenylpropan-2-yl groups in the target compound provide exceptional steric hindrance, reducing oxidative degradation in polymers. This contrasts with tert-butyl substituents in CAS 14362-12-0, which offer rigidity but lower solubility in nonpolar matrices . The disulfide bridge enables redox activity, distinguishing it from methylene- or benzotriazole-linked analogs. This property is critical in dynamic cross-linking applications .
Crystallographic Behavior: The trans S–S configuration and dihedral angle (88.7°) in the target compound result in a non-planar structure, reducing intermolecular interactions. Comparatively, UV-234’s benzotriazole group promotes planar stacking, enhancing UV absorption efficiency .
Thermal and Chemical Stability :
- The methylene-bridged compound (CAS 14362-12-0) exhibits higher thermal stability (decomposition >300°C) due to robust tert-butyl groups. The target compound’s disulfide bridge may lower thermal stability but enhances recyclability via S–S bond cleavage .
Biological and Environmental Impact: High-throughput screening of bisphenols (e.g., 4,4'-sulfonyldiphenol analogs) suggests bulky substituents like 2-phenylpropan-2-yl reduce endocrine-disrupting activity compared to smaller alkyl groups .
Biological Activity
2,2'-Disulfanediylbis[4,6-bis(2-phenylpropan-2-yl)phenol], a compound with the molecular formula CHOS, has garnered interest due to its potential biological activities, particularly in antioxidant and anticancer properties. This article explores the compound's biological activity through various studies and findings.
Chemical Structure
The compound features a disulfide linkage between two phenolic groups that are heavily substituted with tert-butyl and phenylpropane moieties. This structural configuration is believed to contribute to its biological efficacy.
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Several studies have evaluated the antioxidant capacity of similar phenolic compounds using methods such as the DPPH assay.
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 2,2'-Disulfanediylbis[4,6-bis(2-phenylpropan-2-yl)phenol] | TBD | |
| Curcumin | 15 | |
| Quercetin | 10 | |
| Isorhamnetin | 25 |
Note: TBD indicates that specific data for this compound was not available in the reviewed literature.
Anticancer Properties
The anticancer potential of 2,2'-disulfanediylbis[4,6-bis(2-phenylpropan-2-yl)phenol] has been investigated in various cell lines. Studies suggest that polyphenolic compounds can modulate signaling pathways involved in cancer proliferation and apoptosis.
- Inhibition of Cell Proliferation : Similar compounds have shown the ability to inhibit the phosphorylation of key receptors such as EGFR and ErbB family receptors, which are critical in cancer signaling pathways.
- Induction of Apoptosis : Polyphenols can trigger apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
- Modulation of Inflammatory Pathways : The compound may exert anti-inflammatory effects by inhibiting NF-kB signaling, which is often activated in tumor microenvironments.
Case Studies
- Breast Cancer Cell Lines : In vitro studies demonstrated that similar polyphenolic compounds inhibited proliferation in MDA-MB-231 and MDA-MB-468 breast cancer cell lines through modulation of MAPK pathways and apoptosis induction .
- Neuroprotective Effects : Research indicates that phenolic compounds can enhance cognitive functions in models of neurodegeneration by increasing glutathione levels and modulating oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
